molecular formula C19H24Br4N2O4 B15345911 (6-(2,4,6-Tribromophenoxy)hexyl)dimethyl(5-nitro-2-furfuryl)ammonium bromide CAS No. 60724-09-6

(6-(2,4,6-Tribromophenoxy)hexyl)dimethyl(5-nitro-2-furfuryl)ammonium bromide

Cat. No.: B15345911
CAS No.: 60724-09-6
M. Wt: 664.0 g/mol
InChI Key: WKHKKIOHTZRKGQ-UHFFFAOYSA-M
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Description

(6-(2,4,6-Tribromophenoxy)hexyl)dimethyl(5-nitro-2-furfuryl)ammonium bromide is a complex organic compound with significant applications in various scientific fields This compound is characterized by its unique structure, which includes a tribromophenoxy group, a hexyl chain, a dimethylammonium group, and a nitrofurfuryl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-(2,4,6-Tribromophenoxy)hexyl)dimethyl(5-nitro-2-furfuryl)ammonium bromide typically involves multiple steps, starting with the preparation of intermediate compounds. The process may include:

    Formation of the tribromophenoxy intermediate: This step involves the bromination of phenol to obtain 2,4,6-tribromophenol.

    Attachment of the hexyl chain: The hexyl chain is introduced through a nucleophilic substitution reaction, forming 6-(2,4,6-tribromophenoxy)hexanol.

    Formation of the nitrofurfuryl intermediate: This involves the nitration of furfural to obtain 5-nitro-2-furfuryl.

    Quaternization reaction: The final step involves the reaction of the dimethylammonium group with the previously formed intermediates under controlled conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(6-(2,4,6-Tribromophenoxy)hexyl)dimethyl(5-nitro-2-furfuryl)ammonium bromide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The bromine atoms in the tribromophenoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium hydroxide (NaOH) or other strong bases for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or other oxidized derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

(6-(2,4,6-Tribromophenoxy)hexyl)dimethyl(5-nitro-2-furfuryl)ammonium bromide has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (6-(2,4,6-Tribromophenoxy)hexyl)dimethyl(5-nitro-2-furfuryl)ammonium bromide involves its interaction with specific molecular targets. The compound’s functional groups allow it to interact with enzymes, receptors, and other biomolecules, potentially inhibiting or modulating their activity. The nitrofurfuryl moiety, in particular, is known for its ability to undergo redox reactions, which can lead to the generation of reactive oxygen species (ROS) and subsequent biological effects.

Comparison with Similar Compounds

Similar Compounds

    (6-(2,4,6-Trichlorophenoxy)hexyl)dimethyl(5-nitro-2-furfuryl)ammonium bromide: Similar structure but with chlorine atoms instead of bromine.

    (6-(2,4-Dichlorophenoxy)hexyl)dimethyl(5-nitro-2-furfuryl)ammonium bromide: Contains fewer halogen atoms, leading to different reactivity and properties.

Uniqueness

(6-(2,4,6-Tribromophenoxy)hexyl)dimethyl(5-nitro-2-furfuryl)ammonium bromide is unique due to the presence of three bromine atoms, which significantly influence its chemical reactivity and biological activity. The combination of tribromophenoxy and nitrofurfuryl groups provides a distinctive profile that sets it apart from similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

60724-09-6

Molecular Formula

C19H24Br4N2O4

Molecular Weight

664.0 g/mol

IUPAC Name

dimethyl-[(5-nitrofuran-2-yl)methyl]-[6-(2,4,6-tribromophenoxy)hexyl]azanium;bromide

InChI

InChI=1S/C19H24Br3N2O4.BrH/c1-24(2,13-15-7-8-18(28-15)23(25)26)9-5-3-4-6-10-27-19-16(21)11-14(20)12-17(19)22;/h7-8,11-12H,3-6,9-10,13H2,1-2H3;1H/q+1;/p-1

InChI Key

WKHKKIOHTZRKGQ-UHFFFAOYSA-M

Canonical SMILES

C[N+](C)(CCCCCCOC1=C(C=C(C=C1Br)Br)Br)CC2=CC=C(O2)[N+](=O)[O-].[Br-]

Origin of Product

United States

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